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molecular formula C9H11NO5 B1596310 1,2,3-Trimethoxy-5-nitrobenzene CAS No. 6307-90-0

1,2,3-Trimethoxy-5-nitrobenzene

Cat. No. B1596310
M. Wt: 213.19 g/mol
InChI Key: HZXMMBPRQGKMSW-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a solution of nitric acid (20.0 mL) and acetic acid (40.0 mL) under 10° C. was added 3,4,5-trimethoxybenzoic acid (10.0 g, 47.0 mmol) in portions. The mixture was stirred at room temperature for 30 minutes. The reaction mixture was then poured into ice-water. The resulting precipitate was collected by filtration and washed with water, which was then recrystallized from ethanol to afford the product 1,2,3-trimethoxy-5-nitrobenzene (6.64 g, yield 66.1%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.51 (s, 2H), 3.87 (s, 6H), 3.77 (s, 3H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([O:18][CH3:19])[C:15]=1[O:16][CH3:17])C(O)=O>C(O)(=O)C>[CH3:19][O:18][C:14]1[CH:13]=[C:9]([N+:1]([O-:4])=[O:2])[CH:8]=[C:7]([O:6][CH3:5])[C:15]=1[O:16][CH3:17]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water, which
CUSTOM
Type
CUSTOM
Details
was then recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.64 g
YIELD: PERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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